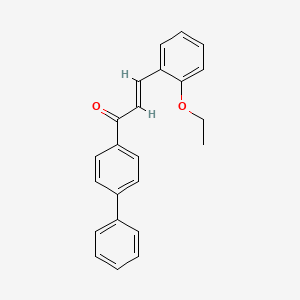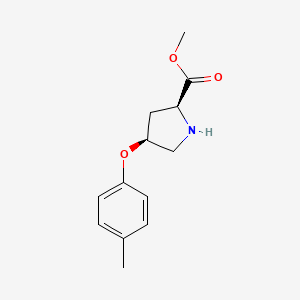
Methyl (2S,4S)-4-(4-isopropylphenoxy)-2-pyrrolidinecarboxylate
Übersicht
Beschreibung
Methyl (2S,4S)-4-(4-isopropylphenoxy)-2-pyrrolidinecarboxylate is a chiral compound that belongs to the pyrrolidinecarboxylate class of molecules. It features a pyrrolidine ring substituted with a 4-isopropylphenoxy group, rendering it a compound of interest in various scientific and industrial applications. The stereochemistry of this molecule is specifically significant due to its potential for enantioselective reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-(4-isopropylphenoxy)-2-pyrrolidinecarboxylate typically involves the reaction of (S)-pyrrolidine-2-carboxylic acid with 4-isopropylphenol in the presence of a coupling reagent, often EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The esterification step is catalyzed by either acid or base to form the methyl ester. The reaction requires precise control of temperature and pH to ensure high yield and selectivity for the desired stereoisomer.
Industrial Production Methods
In an industrial setting, the production of this compound might scale up using flow chemistry techniques to enhance efficiency and reproducibility. This method helps maintain consistent quality and minimizes the generation of by-products. Solvent choice, reactor design, and process optimization play critical roles in achieving large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S,4S)-4-(4-isopropylphenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: : Leading to the formation of corresponding ketones or acids.
Reduction: : Producing alcohols or amines depending on the reducing agents.
Substitution: : Where the phenoxy or ester groups may be replaced by other functional groups via nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, dichromate in acidic media.
Reduction: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Halides, nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products of these reactions depend significantly on the reagents and conditions but could include 4-isopropylphenol derivatives, various pyrrolidine-based esters or amides, and corresponding oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl (2S,4S)-4-(4-isopropylphenoxy)-2-pyrrolidinecarboxylate finds applications in several fields:
Chemistry: : Used as a building block for synthesizing complex molecules and enantiomerically pure compounds.
Biology: : Acts as a ligand in protein-ligand binding studies to understand stereochemistry effects on binding affinity and specificity.
Medicine: : Investigated for potential therapeutic properties and as a precursor for pharmaceutical drugs.
Industry: : Employed in the production of chiral catalysts and in the design of new materials with specific properties.
Wirkmechanismus
The mechanism by which Methyl (2S,4S)-4-(4-isopropylphenoxy)-2-pyrrolidinecarboxylate exerts its effects is largely dependent on its interactions with biological targets.
Molecular Targets: : It may interact with enzymes, receptors, or nucleic acids, often through specific binding sites that recognize the stereochemical configuration.
Pathways Involved: : The compound can modulate biochemical pathways by inhibiting or activating key enzymes or receptors, leading to downstream effects that result in its observed biological activity.
Vergleich Mit ähnlichen Verbindungen
Methyl (2S,4S)-4-(4-isopropylphenoxy)-2-pyrrolidinecarboxylate can be compared to other pyrrolidinecarboxylate derivatives:
Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate: : Features a chlorophenoxy group and exhibits different reactivity and binding properties.
Methyl (2S,4S)-4-(4-methylphenoxy)-2-pyrrolidinecarboxylate: : Contains a methylphenoxy group, altering its steric and electronic characteristics.
Methyl (2S,4S)-4-(4-methoxyphenoxy)-2-pyrrolidinecarboxylate: : With a methoxyphenoxy group, it demonstrates unique solubility and interaction profiles.
These similar compounds highlight the influence of varying substituents on the pyrrolidine ring and their impact on the chemical and biological properties of the molecule.
Eigenschaften
IUPAC Name |
methyl (2S,4S)-4-(4-propan-2-ylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10(2)11-4-6-12(7-5-11)19-13-8-14(16-9-13)15(17)18-3/h4-7,10,13-14,16H,8-9H2,1-3H3/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRYTGOAFWVVKF-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2CC(NC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










AMINE](/img/structure/B3154277.png)
![{[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine](/img/structure/B3154282.png)


![Methyl (2S,4S)-4-([1,1'-biphenyl]-4-yloxy)-2-pyrrolidinecarboxylate](/img/structure/B3154313.png)
![tert-butyl N-[cyano(thiophen-2-yl)methyl]carbamate](/img/structure/B3154320.png)
